Preladenant-d3

LC-MS/MS quantification stable isotope internal standard bioanalytical method validation

This Preladenant-d3 stable isotope-labeled internal standard is exclusively intended for quantitative LC-MS/MS bioanalysis of preladenant. Its +3 Da mass shift enables nearly identical co-elution and matrix effect normalization with the analyte—a prerequisite for FDA/EMA guideline-compliant method validation. Unlabeled preladenant, being chromatographically and spectrometrically indistinguishable, or structural analogs, which exhibit divergent ionization and retention, introduce systematic quantification errors. As a deuterated analog, it also maintains the parent compound's pharmacological profile (Ki 1.1 nM) for receptor occupancy MS assays. Procure this specific +3 Da SIL-IS to ensure accurate, reproducible pharmacokinetic profiling.

Molecular Formula C₂₅H₂₆D₃N₉O₃
Molecular Weight 506.57
CAS No. 1346599-84-5
Cat. No. B1146650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreladenant-d3
CAS1346599-84-5
Synonyms2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine,
Molecular FormulaC₂₅H₂₆D₃N₉O₃
Molecular Weight506.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preladenant-d3 (CAS 1346599-84-5): Deuterated Adenosine A2A Antagonist Internal Standard for LC-MS Quantification


Preladenant-d3 (CAS 1346599-84-5) is a stable isotope-labeled analog of the adenosine A2A receptor antagonist preladenant, specifically deuterated at the terminal methoxy position (-OCD₃) . With a molecular formula of C₂₅H₂₆D₃N₉O₃ and molecular weight of 506.57 Da, it exhibits a +3 Da mass shift relative to the unlabeled parent compound preladenant (C₂₅H₂₉N₉O₃, 503.56 Da) . The parent compound preladenant (SCH-420814, MK-3814) is a potent and highly selective competitive antagonist of the human adenosine A2A receptor with a Ki of 1.1 nM and >1000-fold selectivity over other adenosine receptor subtypes [1]. Preladenant-d3 is not intended for therapeutic use but serves as an analytical internal standard for the precise quantification of preladenant and its metabolites in biological matrices via LC-MS/MS [2].

Why Preladenant-d3 Cannot Be Substituted with Unlabeled Preladenant or Structural Analogs in Bioanalytical Methods


In quantitative LC-MS/MS bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) such as preladenant-d3 with unlabeled preladenant or a structurally dissimilar analog introduces systematic quantification errors that cannot be fully corrected by calibration [1]. SIL-IS compounds co-elute nearly identically with the target analyte and experience equivalent matrix effects, extraction recovery, and ionization efficiency, thereby normalizing analytical variability across samples [2]. Unlabeled preladenant cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the analyte preladenant itself. Structural analog internal standards—compounds that are chemically related but not isotopically identical—exhibit different retention times, divergent ionization responses, and distinct matrix effect susceptibilities relative to the analyte, leading to biased concentration estimates and failed method validation according to regulatory bioanalytical guidelines [3]. The deuterium labeling in preladenant-d3 (three deuterium atoms, +3 Da mass shift) provides the minimum required mass separation for unambiguous MRM detection without chromatographic resolution, a prerequisite for accurate internal standard-based quantification .

Preladenant-d3 Quantitative Differentiation Evidence: Analytical Performance and Pharmacological Lineage


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Baseline-Resolved MRM Detection

Preladenant-d3 provides a +3.01 Da mass shift relative to unlabeled preladenant due to the substitution of three hydrogen atoms with deuterium at the terminal methoxy position (-OCH₃ to -OCD₃) [1]. This mass differential enables distinct multiple reaction monitoring (MRM) transitions without requiring chromatographic separation between analyte and internal standard [2]. In contrast, unlabeled preladenant (MW 503.56 Da) cannot be distinguished from itself in MS detection, precluding its use as an internal standard. Structural analogs lacking isotopic labeling would require chromatographic baseline resolution, introducing retention time-dependent matrix effect variability [3].

LC-MS/MS quantification stable isotope internal standard bioanalytical method validation

Parent Pharmacological Selectivity: >1000-Fold A2A Receptor Selectivity Distinguishes Preladenant-Derived Applications

The parent compound preladenant exhibits a Ki of 1.1 nM at the human adenosine A2A receptor and demonstrates >1000-fold selectivity over other adenosine receptor subtypes (A1, A2B, A3) [1]. This selectivity profile is inherited by preladenant-d3 for research applications requiring A2A-specific interrogation . In comparison, the clinically approved A2A antagonist istradefylline (KW-6002) exhibits a Ki of 2.2 nM at the human A2A receptor with lower selectivity margins . Other adenosine receptor antagonists such as caffeine (non-selective, Ki ~44 μM at A2A) and ZM241385 (high affinity but distinct chemotype) lack the combination of sub-nanomolar potency and >1000-fold selectivity characteristic of the preladenant scaffold .

adenosine A2A receptor receptor selectivity Parkinson's disease research

Site-Specific Deuteration: Three Deuterium Atoms at Methoxy Position Enable Distinct Pharmacokinetic Tracing

Preladenant-d3 incorporates three deuterium atoms specifically at the terminal methoxy group (-OCD₃), producing a +3 Da mass increment while preserving the compound's full pharmacological activity profile . This site-specific deuteration contrasts with alternative labeling strategies: carbon-13 labeling requires more complex synthesis, while random or non-specific deuteration can alter chromatographic retention and metabolic stability in unpredictable ways . The patent literature describes deuterated preladenant analogs with varying deuterium incorporation patterns, noting that site-specific deuteration can impact ADME properties differently than perdeuteration [1]. The defined three-deuterium substitution in preladenant-d3 provides a reproducible mass shift without introducing chromatographic separation from the unlabeled analyte—a critical feature for SIL-IS performance [2].

deuterium labeling metabolic tracing drug metabolism

Analytical Application Scope: Validated Use in Quantification of Preladenant Metabolites SCH434748 and SCH446637

Preladenant-d3 is employed as a stable isotope-labeled internal standard for the quantitative determination of preladenant and its active metabolites in human plasma [1]. In the first-in-human pharmacokinetic study of preladenant (SCH420814), plasma concentrations of preladenant and its metabolites SCH434748 and SCH446637 were measured following single oral doses of 5-200 mg and multiple doses of 10-200 mg/day [2]. Preladenant reached peak plasma concentrations in approximately 1 hour with dose-related increases in exposure up to 100 mg/day; accumulation was negligible at all doses [3]. The availability of preladenant-d3 as a deuterated SIL-IS directly supports the validated LC-MS/MS methodology required for such clinical pharmacokinetic assessments [4].

pharmacokinetics metabolite quantification clinical bioanalysis

Preladenant-d3 Procurement Applications: Bioanalytical Method Development, Pharmacokinetic Studies, and A2A Receptor Research


LC-MS/MS Method Development and Validation for Preladenant Quantification in Biological Matrices

Preladenant-d3 serves as the stable isotope-labeled internal standard (SIL-IS) for developing and validating quantitative LC-MS/MS methods to measure preladenant concentrations in plasma, serum, urine, and tissue homogenates [1]. The +3 Da mass shift enables distinct MRM transitions while maintaining co-elution with the analyte, thereby correcting for matrix effects, extraction variability, and ionization fluctuations . This application directly supports regulated bioanalysis under FDA/EMA guidelines, where SIL-IS is the preferred approach for ensuring method accuracy and precision [2].

Clinical and Preclinical Pharmacokinetic Studies of Adenosine A2A Antagonists

Researchers conducting pharmacokinetic assessments of preladenant in preclinical species or human subjects require preladenant-d3 as the internal standard for accurate plasma concentration-time profiling [1]. The validated human pharmacokinetic data for preladenant (Tmax ~1 h, dose-proportional exposure up to 100 mg/day, negligible accumulation) were generated using SIL-IS methodology . Procurement of preladenant-d3 enables replication of these validated analytical conditions for new pharmacokinetic studies, drug-drug interaction assessments, or bioequivalence evaluations [2].

Metabolite Identification and Quantification in Drug Metabolism Studies

Preladenant undergoes hepatic metabolism to multiple phase I metabolites, including SCH434748 and SCH446637, which were quantified in human plasma during clinical development [1]. Preladenant-d3 can be employed as an internal standard not only for the parent compound but also as a reference for developing SIL-IS methods targeting specific metabolites, provided appropriate cross-validation is performed . This supports ADME studies, metabolite profiling, and assessment of metabolic pathways in preclinical species [2].

Adenosine A2A Receptor Pharmacology Research Requiring High-Selectivity Tool Compounds

For in vitro pharmacology studies requiring selective A2A receptor antagonism, the parent compound preladenant offers a Ki of 1.1 nM and >1000-fold selectivity over A1, A2B, and A3 receptors [1]. Preladenant-d3, as the deuterated analog, can be used in receptor occupancy assays or competition binding studies where mass spectrometric detection is employed, maintaining the pharmacological selectivity profile of the parent compound while providing analytical differentiation . This selectivity profile distinguishes preladenant-based tools from less selective adenosine antagonists such as caffeine or theophylline [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Preladenant-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.